Safrotin

Description

Historical Context and Development of Organophosphate Insecticides

The history of organophosphate compounds dates back to the early 19th century with the synthesis of phosphate (B84403) esters. tandfonline.com The significant development of organophosphate insecticides is largely credited to Gerhard Schrader in the 1930s and 1940s. wikipedia.orgresearchgate.net Schrader's research aimed to find more effective agents compared to the prevalent arsenic salts and pyrethrin extracts, which presented notable challenges. wikipedia.org This period saw the synthesis of thousands of organophosphate compounds, including those intended for use as insecticides and, concurrently, chemical warfare agents like tabun (B1200054) and sarin. wikipedia.orgresearchgate.netmedscape.comnih.gov

While some organophosphates were found to be significantly more toxic to insects than mammals, the potential for their use as chemical weapons was also recognized. wikipedia.orgmedscape.com Organophosphate pesticides were not widely commercialized until after World War II. wikipedia.orgresearchgate.net Early examples included parathion, followed by malathion (B1675926) and azinphosmethyl. wikipedia.org Initially, organophosphates were less prominent than organochlorine insecticides such as DDT. tandfonline.comwikipedia.org However, following restrictions and bans on many organochlorines in the 1970s, organophosphates became a globally important class of insecticides. wikipedia.orgresearchgate.net Hundreds of organophosphate compounds have been commercialized for agricultural and public health purposes, including use against insects, nematodes, and mites. wikipedia.orgresearchgate.net

Nomenclature and Classification of Propetamphos (B1679636) within Insecticide Groups

Propetamphos is classified as an organophosphate insecticide and acaricide. herts.ac.uk It is also categorized specifically as a phosphoramidothioate insecticide and acaricide. herts.ac.uk Its chemical name is (E)-O-2-isopropoxycarbonyl-1-methylvinyl O-methyl ethylphosphoramidothioate. herts.ac.ukorst.edu The compound is identified by CAS Number 31218-83-4 and PubChem CID 5372405. wikipedia.orgherts.ac.ukosha.govwikidata.orgnih.gov

Organophosphates are characterized by a central phosphorus molecule typically bonded to oxygen and organic substituents, often considered esters of phosphoric acid. wikipedia.org Propetamphos, as a thiophosphoric acid ester, contains a P=S bond. wikipedia.org Many organophosphate insecticides, including organothiophosphates like propetamphos, are less potent inhibitors of acetylcholinesterase than their corresponding phosphate (P=O) analogues and require biological activation within the exposed organism, often through oxidative conversion of the P=S to P=O bond. wikipedia.org

Propetamphos is also classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 1B, which includes acetylcholinesterase (AChE) inhibitors. herts.ac.uknipponkayaku.co.jp This classification is based on its mechanism of action, which involves inhibiting this key enzyme in the nervous system of insects. herts.ac.uknih.gov

Research Trajectory and Evolution of Propetamphos Studies

Research on propetamphos has focused on various aspects, including its chemical properties, environmental fate, and efficacy against target pests. Studies have investigated its physical and chemical characteristics, such as its solubility in different solvents and its hydrolytic stability under varying pH conditions. nih.govepa.govepa.gov For instance, research has shown that propetamphos is readily miscible with organic solvents like acetone, ethanol, and hexane (B92381), and has a water solubility of approximately 110 mg/L at 24°C. nih.govorst.eduepa.govepa.gov Hydrolytic half-lives have been estimated under different pH levels, indicating varying stability in aqueous solutions. epa.govepa.gov

Studies have also explored the behavior of propetamphos in the environment, including its sorption and desorption in sediments. researchgate.net Research has indicated that the sorption of propetamphos onto sediment can be rapid initially, followed by a slower phase. researchgate.net Biodegradation rates have been studied in sediments under aerobic and anaerobic conditions, showing faster degradation under aerobic conditions. researchgate.net The influence of microbial activity and nutrient levels on biodegradation rates has also been a subject of investigation. researchgate.net

Research has evaluated the effectiveness of propetamphos against various insects, including cockroaches, flies, ants, ticks, moths, fleas, and mosquitoes. wikipedia.orgnih.govorst.eduepa.gov Studies have compared the toxicity of propetamphos with other insecticides against specific pests, such as Aedes aegypti and Culex mosquito larvae. researchgate.netresearchgate.netgsconlinepress.com For example, research on Aedes aegypti larvae showed that propetamphos exhibited high toxicity. researchgate.netgsconlinepress.com Studies have also examined insecticide resistance in pest populations, including resistance to propetamphos in houseflies (Musca domestica). researchgate.net Research has indicated varying levels of resistance to propetamphos in different housefly populations. researchgate.net

Furthermore, research has considered the properties of different formulations of propetamphos, such as emulsifiable concentrates and micro-encapsulated suspensions, and their impact on efficacy and residual activity. orst.edunipponkayaku.co.jp Studies have also compared the behavior and effects of technical grade propetamphos with commercial formulations in environmental matrices like sediment. researchgate.net

The research trajectory reflects the need to understand the fundamental chemical and environmental properties of propetamphos, evaluate its effectiveness in controlling target pests, and monitor for the development of insecticide resistance in pest populations.

Here is a summary of some physical and chemical properties of Propetamphos:

| Property | Value | Source |

| Appearance | Yellowish, oily liquid | nih.govorst.eduosha.gov |

| Molecular Weight | 281.31 g/mol | wikipedia.orgherts.ac.ukosha.gov |

| CAS Number | 31218-83-4 | wikipedia.orgherts.ac.ukosha.govwikidata.org |

| PubChem CID | 5372405 | wikipedia.orgherts.ac.ukwikidata.orgnih.gov |

| Water Solubility | 110 mg/L @ 24°C | orst.eduepa.govepa.gov |

| Solubility in Organic Solvents | Soluble in most organic solvents (e.g., acetone, ethanol, hexane, chloroform) | nih.govorst.eduosha.govepa.govepa.gov |

| Boiling Point | 87-89 °C @ 0.005 mm Hg | nih.govosha.govepa.gov |

| Density | 1.1294 @ 20 °C | nih.gov |

| Vapor Pressure | 0.0000143 mmHg / 1.9 mPa @ 20°C | nih.govorst.edu |

Here are some research findings on the toxicity of propetamphos against mosquito larvae:

| Pesticide | Pest Species | Larval Stage | LC50 (ppm) | LC90 (ppm) | Source |

| Safrotin | Aedes aegypti | Fourth Instar | 0.0444 | 0.2042 | gsconlinepress.com |

| Propetamphos | Culex pippins (Lab Strain) | 3rd Instar | 0.0162 | 0.8109 | researchgate.net |

| Propetamphos | Culex pippins (Field Strain) | 3rd Instar | 0.0442 | 3.31 | researchgate.net |

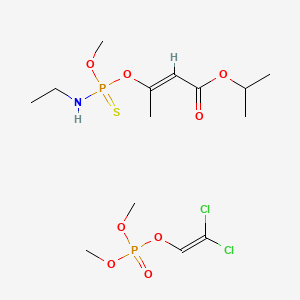

Structure

2D Structure

Properties

CAS No. |

77491-30-6 |

|---|---|

Molecular Formula |

C14H27Cl2NO8P2S |

Molecular Weight |

502.3 g/mol |

IUPAC Name |

2,2-dichloroethenyl dimethyl phosphate;propan-2-yl (E)-3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate |

InChI |

InChI=1S/C10H20NO4PS.C4H7Cl2O4P/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3;1-8-11(7,9-2)10-3-4(5)6/h7-8H,6H2,1-5H3,(H,11,17);3H,1-2H3/b9-7+; |

InChI Key |

PIMILAJUMDFTLB-BXTVWIJMSA-N |

SMILES |

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C.COP(=O)(OC)OC=C(Cl)Cl |

Isomeric SMILES |

CCNP(=S)(OC)O/C(=C/C(=O)OC(C)C)/C.COP(=O)(OC)OC=C(Cl)Cl |

Canonical SMILES |

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C.COP(=O)(OC)OC=C(Cl)Cl |

Synonyms |

safrotin |

Origin of Product |

United States |

Chemical Synthesis and Structural Analysis of Propetamphos

Methodologies for Propetamphos (B1679636) Synthesis

While specific detailed methodologies for the industrial synthesis of Propetamphos are not extensively detailed in the provided search results, one source mentions a production method involving the condensation of an intermediate with methanol (B129727) and ethylamine. This intermediate is obtained from the reaction of 3-hydroxybutenoic acid isopropyl ester and thiophosphoryl chloride in the presence of a catalyst and an acid binding agent. chembk.com The process involves cooling and stirring at low temperatures, separation of a viscous oily liquid, filtration, concentration, and subsequent reactions with methanol and ethylamine. chembk.com

Stereochemical Considerations and Isomerism of Propetamphos

Propetamphos is a molecule that exhibits stereoisomerism, specifically geometric (E/Z) and optical (R/S) isomerism. herts.ac.ukaccredia.it Technical grade Propetamphos typically consists of four isomers: two geometric isomers (cis and trans, or E and Z) and two optical isomers (S- and R-). herts.ac.uk

Characterization of Geometric Isomers (E/Z)

Geometric isomerism in alkenes, such as Propetamphos which contains a carbon-carbon double bond, arises due to restricted rotation around this bond. uou.ac.in The E/Z nomenclature is the preferred IUPAC method for describing the absolute stereochemistry of double bonds, particularly when there are more than two different substituents on the double bond carbons. wikipedia.orglibretexts.org This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, where substituents on each carbon of the double bond are assigned priorities based on atomic number. wikipedia.orgsavemyexams.comchemaxon.com If the two highest priority groups are on opposite sides of the double bond, the configuration is designated as E (from entgegen, German for "opposite"). wikipedia.orgsavemyexams.comchemaxon.com If the two highest priority groups are on the same side, the configuration is designated as Z (from zusammen, German for "together"). wikipedia.orgsavemyexams.comchemaxon.com

In the case of Propetamphos, the (E) isomer is specifically named as (E)-1-Methylethyl 3-(((ethylamino)methoxyphosphinothioyl)oxy)-2-butenoate. wikipedia.orgwikidata.org The cis form of Propetamphos is reported to be the predominant active ingredient in technical material, usually exceeding 90% w/w. europa.eu This suggests that the cis isomer corresponds to one of the E or Z configurations.

Analysis of Enantiomeric Forms (R/S)

Propetamphos is a chiral molecule, meaning it is non-superimposable on its mirror image. herts.ac.ukuou.ac.in Chirality in Propetamphos leads to the existence of optical isomers, known as enantiomers, designated as R and S forms. herts.ac.ukuou.ac.inmasterorganicchemistry.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. uou.ac.inmasterorganicchemistry.comutdallas.edu A chiral center, typically a carbon atom bonded to four different groups, is necessary for a molecule to be chiral and exist as enantiomers. uou.ac.inutdallas.edu The R and S designations are assigned based on the CIP priority rules applied to the substituents around the chiral center. uou.ac.in

Technical grade Propetamphos contains both S- and R- optical isomers. herts.ac.uk The S-form is reported to be the dominant isomer, usually exceeding 90% of the technical material. herts.ac.uk The cis-propetamphos is described as a racemate, containing equal proportions of the S- and R-enantiomers of the cis form. europa.eu

Molecular and Biochemical Mechanisms of Action in Target Organisms

Interaction with Acetylcholinesterase (AChE)

Propetamphos (B1679636), like other organophosphates, acts as an irreversible inhibitor of acetylcholinesterase. osha.gov The phosphorus atom in the propetamphos molecule is electrophilic and reacts with a serine residue in the active site of the AChE enzyme. This reaction forms a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine (B1216132). nih.govnih.gov

| Vmax | The maximum rate of reaction when the enzyme is saturated with the substrate. |

The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and contains two main subsites: the esteratic subsite and the anionic subsite. nih.gov The esteratic subsite contains the catalytic triad (B1167595) of amino acids, including the critical serine residue that becomes phosphorylated by organophosphates. The anionic subsite is responsible for binding the positively charged quaternary ammonium (B1175870) group of acetylcholine. nih.gov

Propetamphos, as an organophosphate inhibitor, binds to the active site of AChE, with the phosphorus atom orienting towards the serine residue in the esteratic subsite. This leads to the formation of a covalent bond and the inactivation of the enzyme. nih.govnih.gov Some inhibitors may also interact with a peripheral anionic site located at the rim of the gorge, which can allosterically modulate the binding of other ligands to the active site. nih.gov

Neuromuscular Effects in Arthropod Systems

The inhibition of AChE by propetamphos has profound effects on the neuromuscular systems of arthropods. The accumulation of acetylcholine at the neuromuscular junction leads to the persistent depolarization of the postsynaptic membrane. This results in uncontrolled muscle contractions, tremors, and spasms. nih.govosha.gov

As the poisoning progresses, the constant stimulation can lead to a state of paralysis. This is due to the eventual desensitization of acetylcholine receptors and the disruption of normal nerve impulse transmission. The observable symptoms in poisoned insects include hyperactivity, ataxia (loss of coordinated movement), convulsions, and ultimately, paralysis leading to death. osha.gov

Comparative Analysis of Mechanism across Pest Species

The fundamental mechanism of AChE inhibition by propetamphos is consistent across susceptible insect species. However, the degree of susceptibility can vary between different pests. These variations can be attributed to several factors, including differences in the structure of the AChE enzyme, metabolic detoxification pathways, and the rate of insecticide penetration through the insect's cuticle. nih.gov

For instance, resistance to organophosphates can develop in pest populations through mutations in the gene encoding AChE. These mutations can alter the structure of the active site, reducing the binding affinity of the inhibitor and rendering the enzyme less sensitive to phosphorylation. researchgate.net

Furthermore, the metabolic capabilities of different insect species can influence the toxicity of propetamphos. Some insects may possess higher levels of detoxifying enzymes, such as esterases or glutathione (B108866) S-transferases, which can break down the insecticide before it reaches its target site in the nervous system. nih.govresearchgate.net The thickness and composition of the insect cuticle can also affect the rate of absorption of the insecticide, contributing to differences in susceptibility among species. nih.gov A study on the tick species Rhipicephalus bursa indicated that resistance to propetamphos was linked to multiple mechanisms, including elevated levels of esterases and alterations in acetylcholinesterase. researchgate.net

Table 2: Factors Influencing Differential Toxicity of Propetamphos Across Pest Species

| Factor | Description |

|---|---|

| AChE Structure | Variations in the amino acid sequence of the AChE active site can alter inhibitor binding and sensitivity. |

| Metabolic Detoxification | The presence and activity of enzymes like esterases and glutathione S-transferases can metabolize and detoxify propetamphos. |

| Cuticular Penetration | Differences in the composition and thickness of the insect's exoskeleton can affect the rate of insecticide absorption. |

| Target Site Insensitivity | Mutations in the AChE gene can lead to a less sensitive target enzyme, conferring resistance. |

Efficacy Assessment and Application in Arthropod Pest Management

Spectrum of Insecticidal Activity

Safrotin exhibits a broad spectrum of activity against numerous insect and acaridan species.

Against Urban and Public Health Pests (e.g., Blattodea, Diptera, Siphonaptera)

Propetamphos (B1679636) is widely used for the control of household and public health pests, including cockroaches, flies, and fleas orst.eduprimaryinfo.com. It has demonstrated efficacy against German cockroaches, including those resistant to malathion (B1675926) or diazinon (B1670403) oup.com. Studies have shown this compound's effectiveness against adult and nymph stages of the common bed bug, Cimex hemipterus, with nymphs appearing more sensitive than adults biotech-asia.org. This compound has also shown high toxicity against the larvae of Aedes aegypti mosquitoes gsconlinepress.comgsconlinepress.com.

Research findings highlight the efficacy of this compound against specific urban pests:

Against adult cat fleas (Ctenocephalides felis), a 0.5% propetamphos application to nylon carpet provided 90% mortality on the first day post-treatment oup.com. Another study indicated that 0.25% propetamphos sprays applied to carpet provided over 98% reductions in cat fleas for 60 days annualreviews.org.

In laboratory tests against American cockroaches (Periplaneta americana), this compound MC demonstrated effectiveness against both adults and nymphs, with contact toxicity being a significant method of control researchgate.net. Nymphs were found to be more sensitive than adults researchgate.net.

For Culex pipiens mosquito larvae, this compound 20% MC was found to be highly effective gsconlinepress.comaipublications.com.

| Pest Species | Life Stage | Formulation Type (if specified) | Application Method (if specified) | Observed Efficacy / Mortality | Reference |

| Cat Flea (Ctenocephalides felis) | Adult | 0.5% | Applied to nylon carpet | 90% mortality (Day 1) | oup.com |

| Cat Flea (Ctenocephalides felis) | Adult | 0.25% spray | Applied to carpet | >98% reduction (60 days) | annualreviews.org |

| Common Bed Bug (Cimex hemipterus) | Adult, Nymph | This compound | Dipping, Contact | Effective (nymphs more sensitive) | biotech-asia.org |

| American Cockroach (Periplaneta americana) | Adult, Nymph | This compound MC | Feeding, Contact | Effective (contact significant, nymphs more sensitive) | researchgate.net |

| Aedes aegypti mosquito | Larvae | This compound | Not specified | High toxicity | gsconlinepress.comgsconlinepress.com |

| Culex pipiens mosquito | Larvae | This compound 20% MC | Not specified | Highly effective | gsconlinepress.comaipublications.com |

| German Cockroach | Adult | This compound 50% EC | Spot, crack and crevice, general space | Effective, including resistant strains | oup.comgoogle.com |

| House Flies | Adult | This compound | Residual Spray | Effective | researchgate.net |

Against Ectoparasites of Animals

Propetamphos is also utilized in veterinary applications to control ectoparasites on livestock, including mites and lice orst.eduprimaryinfo.comresearchgate.net. Ectoparasites on animals, such as ticks, mites, and lice, can cause significant issues including blood loss, dermatitis, and disease transmission pjmhsonline.comnadis.org.uk.

Research has demonstrated the efficacy of propetamphos against specific animal ectoparasites:

A pour-on formulation of propetamphos applied to sheep at 25 to 50 mg/kg provided over 99% control of the biting louse Damalinia ovis and offered protection against reinfestation for four months nih.gov. This treatment resulted in increased wool production and liveweight gain in treated sheep compared to infested controls nih.gov.

Propetamphos has been used in sheep dips for the control of lice and mites researchgate.net. Dip wash concentrations of 100 to 200 ppm have been reported to protect sheep against certain ectoparasites nih.gov.

Propetamphos is effective against ticks, lice, and mites in livestock orst.edu.

Comparative Efficacy Across Developmental Stages of Pests

The effectiveness of insecticides can vary significantly depending on the developmental stage of the target pest microbe-investigations.comnih.gov. Insect eggs, larvae, pupae, and adults can have different susceptibilities due to variations in physiology, protective coverings (like eggshells), and biological mechanisms microbe-investigations.comnih.gov.

Studies involving propetamphos have sometimes included evaluations across different life stages:

Against the common bed bug (Cimex hemipterus), nymphs were found to be more sensitive to this compound than adults biotech-asia.org.

Research on American cockroaches (Periplaneta americana) also indicated that nymphs were more sensitive to this compound MC than adults researchgate.net.

While information specifically detailing a comprehensive comparison of propetamphos efficacy across all developmental stages for a single pest species was not extensively available in the search results, the data on bed bugs and cockroaches suggest differential susceptibility between nymphal and adult stages biotech-asia.orgresearchgate.net. Evaluating efficacy across all life stages is considered important for a holistic view of a treatment program's effectiveness nih.gov.

Influence of Formulation Technologies on Bioactivity

The formulation of an insecticide can significantly impact its bioactivity, including its initial effectiveness, residual activity, and how it interacts with different surfaces and target pests researchgate.net. This compound is available in various formulations, including emulsifiable concentrates (EC) and micro-encapsulated (MC) suspensions orst.edunipponkayaku.co.jpkrishi.gov.bd.

Emulsifiable Concentrate (EC) Formulations

Emulsifiable concentrates are liquid formulations that disperse in water to form an emulsion. Propetamphos EC formulations have been used for pest control google.com.

A 50% propetamphos emulsifiable concentrate (EC) has been used to prepare solutions for application against German cockroaches google.com.

In a study comparing different formulations for preventing blowfly strike in sheep, a 35% emulsifiable concentrate of propetamphos protected animals for three weeks journals.co.za.

Micro-encapsulated (MC) Formulations

Micro-encapsulated formulations involve enclosing the active ingredient within tiny capsules. This technology can influence the release rate of the insecticide and potentially enhance residual activity and reduce odor nipponkayaku.co.jp. This compound MC is a commercially available micro-encapsulated suspension containing propetamphos nipponkayaku.co.jpkrishi.gov.bd.

this compound MC, containing 200 grams of propetamphos per liter, is described as an eco-friendly product particularly effective against cockroaches, house flies, and bed bugs krishi.gov.bd.

The insecticidal activity of this compound MC against cockroaches is observed as the microcapsules break down and release propetamphos after being ingested krishi.gov.bd. For flies, activity is observed due to the release of propetamphos from the microcapsules krishi.gov.bd.

MC formulations are noted for their long-lasting residual activity and low odor compared to other formulations nipponkayaku.co.jpkrishi.gov.bd.

Studies comparing micro-encapsulated formulations to EC formulations of other organophosphates, such as diazinon, have shown superior residual effects for the MC formulation against German cockroaches researchgate.net. The microcapsules' ability to attach easily to the insect body surface and be ingested contributes to their killing activity researchgate.net.

| Formulation Type | Features / Advantages | Observed Bioactivity / Residual Activity (if specified) | Reference |

| Emulsifiable Concentrate (EC) | Liquid formulation disperses in water | Protected sheep for 3 weeks against blowfly strike (35% EC) | journals.co.za |

| Micro-encapsulated (MC) | Active ingredient enclosed in capsules, water-based, low odor | Excellent efficacy, long-lasting residual activity, effective against cockroaches, house flies, bed bugs | nipponkayaku.co.jpkrishi.gov.bd |

Wettable Powder (WP) Formulations

Wettable powder (WP) formulations are dry powder formulations that are designed to form a suspension when mixed with water for application crodaagriculture.com. These formulations consist of the active ingredient blended with inert materials, diluents, and surfactants crodaagriculture.com. Wetting agents are included to enhance the suspension of particles in water, while dispersing agents prevent flocculation and maintain an even particle size distribution crodaagriculture.com.

Research indicates that the performance of insecticides can be influenced by their formulation. In studies evaluating residual activity against house flies and lesser mealworms on different plywood panel types, wettable powder formulations were found to be more effective on polystyrene surfaces compared to emulsifiable concentrate (EC) formulations researchgate.net. This suggests that the formulation type can play a significant role in the efficacy of the insecticide on specific substrates.

While specific data tables detailing the efficacy of this compound (propetamphos) exclusively in wettable powder formulations were not extensively available in the search results, the general principles of WP formulations highlight their composition and intended behavior upon dilution crodaagriculture.com. The effectiveness of WP formulations can be assessed through various tests, including suspensibility and wettability, which evaluate how well the powder disperses and remains suspended in water researchgate.net.

Residual Efficacy and Environmental Persistence on Varied Substrates

Propetamphos is known for its long residual activity herts.ac.uknih.gov. Studies have investigated the residual activity of this compound, often in its emulsifiable concentrate formulation, on different surfaces. For instance, this compound 50% EC was studied for its residual activity against house flies and lesser mealworms on exterior enamel-painted, interior latex-painted, and unpainted plywood panels researchgate.netoup.com. The residual activity was assessed by exposing insects to the treated surfaces at various time points after application and recording mortality researchgate.netoup.com. Insecticide performance in these tests was shown to be altered by differences in the surface type researchgate.net.

The persistence of pesticides in the environment can be influenced by various factors, including the formulation. Some inert ingredients in pesticide formulations can potentially increase the persistence of the active ingredient nih.gov. Research has shown that emulsifiable concentrate formulations can be more difficult to remove from surfaces compared to wettable powder and encapsulated formulations nih.gov. This suggests that the formulation type can impact how long residues remain on treated substrates.

Environmental conditions, such as rainfall, can significantly influence the persistence and degradation of insecticide residues on surfaces biorxiv.org. Rainfall occurring shortly after application can lead to an immediate reduction in residues biorxiv.org.

The residual activity of insecticides on surfaces like carpet has also been studied. Research involving propetamphos applied to nylon carpet showed that residues could provide high levels of mortality (>90%) of adult cat fleas for over 21 days uga.edu. However, other studies with different insecticides on carpet have shown more variable results, suggesting that the substrate and potentially insecticide resistance can influence residual effectiveness uga.edu.

The environmental fate of propetamphos in soil suggests slight mobility based on its estimated Koc value nih.gov. Volatilization from moist soil surfaces is not expected nih.gov. Propetamphos has been found to be stable in aqueous solution in sunlight nih.gov.

Data on the residual levels of propetamphos on wool from treated sheep indicated mean residues below 0.1 mg/kg, although a small percentage of samples had higher residues apvma.gov.au. The study noted limitations in accurately assessing residue decline in commercial practice due to a lack of data on the volume of jetting fluid applied and retained apvma.gov.au.

Environmental Fate and Transport of Propetamphos

Degradation Pathways in Abiotic Environmental Compartments

Abiotic processes such as hydrolysis and photolysis play a role in the breakdown of propetamphos (B1679636) in the environment.

Hydrolytic Stability and Kinetics

Hydrolysis is a significant degradation pathway for propetamphos in aquatic environments. The rate of hydrolysis is dependent on pH and temperature. Propetamphos has been reported to be stable to hydrolysis at environmental pH 6 and 25°C, with a half-life of 365 days. epa.govnih.gov However, it hydrolyzes more rapidly under acidic (pH 3) and alkaline (pH 9) conditions, with half-lives of approximately 11 days and 41 days, respectively, at 25°C. epa.govnih.govagropages.comapvma.gov.au At pH 7 and an elevated temperature of 45°C, the half-life was found to be 17 days, suggesting that hydrolysis occurs slowly at pH 7 and 25°C, with a half-life between 41 and 365 days. epa.gov Hydrolysis follows first-order kinetics. epa.govnih.govresearchgate.net Isopropyl acetoacetate (B1235776) has been identified as an intermediate degradation product, which subsequently degrades into simpler products such as isopropanol, acetone, and carbon dioxide. epa.govapvma.gov.au

Table 1: Hydrolysis Half-lives of Propetamphos

| pH | Temperature (°C) | Half-life (days) |

| 3 | 25 | ~11 |

| 6 | 25 | 365 |

| 7 | 45 | 17 |

| 9 | 25 | ~41 |

Photolytic Degradation under Simulated Sunlight

Propetamphos is reported to be rapidly degraded in water when exposed to sunlight. orst.eduapvma.gov.au While specific quantitative data on photolytic degradation under simulated sunlight for propetamphos is limited in the provided sources, photolysis is generally understood to contribute to the transformation of pesticides in sunlit environmental compartments like surface waters and soil surfaces. mdpi.comacs.orgresearchgate.net

Mobility and Sorption Characteristics in Soil and Sediment Matrices

The movement and distribution of propetamphos in soil and sediment are influenced by its sorption characteristics.

Adsorption and Desorption Dynamics

Propetamphos exhibits moderately strong soil adsorption. researchgate.netnih.gov Studies investigating the partitioning of propetamphos from water to soil have shown that its adsorption is moderately strong, with K(d) coefficients ranging from 9 to 60, depending on the soil type. researchgate.netnih.gov Sorption onto sediment was initially rapid, followed by a slower phase. researchgate.netresearchgate.net Desorption rates were also initially rapid, followed by a much slower rate. researchgate.netresearchgate.net The level of sorbed propetamphos was observed to be higher for a commercial formulation compared to the technical grade in some sediment studies. researchgate.netresearchgate.net Propetamphos shows low sorption reversibility (< 15%). researchgate.netnih.gov Adsorption in soil appears to be more closely linked to humic substance content than total carbon or clay content. researchgate.net

Table 2: Propetamphos Soil Adsorption (K(d) values)

| Soil Type | K(d) Range (mL/g) | Sorption Reversibility |

| Various | 9-60 | Low (< 15%) |

The organic carbon-normalized distribution coefficient (Koc) for propetamphos has been reported as 330 mL/g, indicating moderate mobility. herts.ac.uk

Leaching Potential in Terrestrial Systems

Based on its soil adsorption characteristics, the leaching potential of propetamphos in terrestrial systems can be assessed. The moderately strong soil adsorption and low sorption reversibility suggest that propetamphos has a limited potential to migrate significantly through the soil profile. researchgate.netnih.gov The GUS leaching potential index for propetamphos is calculated as 2.19, placing it in a transition state regarding leaching potential. herts.ac.uk While specific comprehensive leaching studies are not extensively detailed in the provided information, the adsorption data suggests that leaching is less likely compared to compounds with weaker soil binding. epa.govepa.gov

Volatilization from Environmental Surfaces

Volatilization refers to the process by which a chemical transitions from a solid or liquid phase into the air. For propetamphos, volatilization from environmental surfaces is not expected to be a significant fate process. nih.gov This is based on its estimated Henry's Law constant and a reported vapor pressure of 1.43X10-5 mm Hg. nih.gov Therefore, loss of propetamphos from dry soil surfaces through volatilization is not anticipated to be substantial. nih.govnemi.gov While volatilization can be a primary mode of dissipation for some pesticides from treated soil, particularly influenced by factors like moisture and air currents, this appears less relevant for propetamphos based on its physical properties. usu.edunih.gov

Dissipation Rates in Aquatic Systems

The dissipation of propetamphos in aquatic systems is influenced by several factors, including hydrolysis, photolysis, and biodegradation, as well as sorption to sediment. Understanding these processes is crucial for assessing the environmental fate and potential impact of the compound in water bodies.

Hydrolysis is a significant pathway for the degradation of propetamphos in water, and its rate is dependent on pH. Propetamphos is reported to be stable to hydrolysis at pH 6 and 25 °C, with a half-life of 365 days. Hydrolysis occurs more rapidly under acidic (pH 3) and alkaline (pH 9) conditions, with reported half-lives of 11 days and 41 days, respectively, at 25 °C. Chemical hydrolysis at pH 7 and 25 °C is expected to be slow, with a half-life estimated to be between 41 and 365 days. nih.gov

Photolysis, the degradation induced by sunlight, can also contribute to the dissipation of propetamphos in water. The half-life in water exposed to sunlight has been reported to be about 5 days. epa.gov

Biodegradation plays a role in the dissipation of propetamphos, particularly in water-sediment systems. Studies have shown that the rate of biodegradation in sediments is dependent on the sediment type, with more rapid degradation occurring where microbial activity and nutrients are highest and sorption is lowest. researchgate.netresearchgate.net Propetamphos was found to degrade more rapidly in sediments under aerobic conditions (half-life = 15 days) compared to anaerobic conditions (half-life = 19 days). researchgate.netresearchgate.net

Sorption of propetamphos onto sediment particles can also influence its dissipation in the water column. Rapid loss of propetamphos residues during the initial stages in water/sediment mixtures has been attributed to adsorption onto sediment particles. nih.gov The level of sorbed propetamphos can be considerably higher for commercial formulations compared to technical grade material. researchgate.net

Research findings indicate that while propetamphos can undergo hydrolysis and photolysis in water, biodegradation in sediment also contributes to its removal from aquatic environments. The persistence of propetamphos in water can vary depending on the specific conditions, including pH, sunlight exposure, and the presence of active microbial communities and sediment.

Here is a summary of reported dissipation rates and conditions:

| Process | Condition | Half-life (approximate) | Source |

| Hydrolysis | pH 3, 25 °C | 11 days | nih.govepa.gov |

| Hydrolysis | pH 6, 25 °C | 365 days | nih.govepa.gov |

| Hydrolysis | pH 9, 25 °C | 41 days | nih.govepa.gov |

| Photolysis | Sunlight exposure | 5 days | epa.gov |

| Biodegradation | Aerobic sediment | 15 days | researchgate.netresearchgate.net |

| Biodegradation | Anaerobic sediment | 19 days | researchgate.netresearchgate.net |

| Dissipation | Water/sediment mixture (initial rapid loss) | 72.5-83.3% in 3 days | nih.gov |

Note: The data presented in the table are derived from various studies and may represent different experimental conditions.

Ecological Impact and Non Target Organism Exposure

Effects on Aquatic Biota

Aquatic ecosystems are particularly vulnerable to contamination from pesticides. Propetamphos (B1679636) has been shown to be highly toxic to both freshwater fish and invertebrates orst.eduepa.govepa.gov.

Sensitivity of Fish Species (e.g., Bluegill Sunfish, Rainbow Trout)

Research indicates that propetamphos is highly toxic to fish species such as bluegill sunfish (Lepomis macrochirus) and rainbow trout (Oncorhynchus mykiss) orst.eduepa.govepa.gov. The LC50 values, representing the concentration lethal to 50% of the test population, demonstrate this high toxicity. For bluegill sunfish, reported LC50 values range from 0.13 mg/L to 1.100 mg/L in 96-hour studies orst.eduguardian-online.com. For rainbow trout, LC50 values range from 0.36 mg/L to 2.650 mg/L over a 96-hour exposure period orst.eduguardian-online.com. Carp (Cyprinus carpio) appear to be less sensitive, with LC50 values ranging from 3.7 to 8.8 mg/L, placing them in the moderately toxic range orst.edu.

Table 1: Acute Toxicity of Propetamphos to Fish Species

| Species | Endpoint | Concentration (mg/L) | Exposure Time (hours) | Citation |

| Bluegill Sunfish | LC50 | 0.13 | - | orst.edu |

| Bluegill Sunfish | LC50 | 1.100 | 96 | guardian-online.com |

| Rainbow Trout | LC50 | 0.36 | - | orst.edu |

| Rainbow Trout | LC50 | 2.650 | 96 | guardian-online.com |

| Carp | LC50 | 3.7 - 8.8 | - | orst.edu |

| Rainbow Trout | LC50 | 4.6 | - | lgcstandards.com |

These low LC50 values for bluegill sunfish and rainbow trout categorize propetamphos as "highly toxic" to these species according to EPA classification terminology epa.govepa.gov. The levels of propetamphos in water bodies needed to exceed EPA Classification Triggers for aquatic organisms are quite low; for instance, one-tenth of the lowest fish LC50 is 13 ppb (0.013 mg/L) epa.govepa.gov.

Impact on Aquatic Invertebrate Communities

Propetamphos can be very highly toxic to aquatic invertebrates orst.eduepa.govepa.gov. Studies on Daphnia magna, a common aquatic invertebrate used in toxicity testing, have reported LC50 values ranging between 0.68 ug/L and 14.5 ug/L orst.edu. A 48-hour flow-through acute toxicity test with Daphnia magna reported an estimated LC50 value of 3.3 ppb (0.0033 mg/L), confirming its high toxicity to freshwater invertebrates epa.gov. The estimated No Observed Effect Level (NOEL) for Daphnia magna was determined to be 0.98 ppb (0.00098 mg/L) epa.gov. One-tenth of the lowest aquatic invertebrate LC50 is 0.068 ppb (0.000068 mg/L) epa.govepa.gov. Chronic exposure studies on temperate freshwater aquatic invertebrates have shown a 21-day NOEC (No Observed Effect Concentration) of 0.0001 mg/L for Daphnia magna herts.ac.uk.

Table 2: Acute and Chronic Toxicity of Propetamphos to Aquatic Invertebrates

| Species | Endpoint | Concentration | Exposure Time | Citation |

| Daphnia magna | LC50 (Acute) | 0.68 - 14.5 ug/L | - | orst.edu |

| Daphnia magna | LC50 (Acute) | 3.3 ppb (0.0033 mg/L) | 48 hours | epa.gov |

| Daphnia magna | NOEL (Acute) | 0.98 ppb (0.00098 mg/L) | 48 hours | epa.gov |

| Daphnia magna | NOEC (Chronic) | 0.0001 mg/L | 21 days | herts.ac.uk |

Avian Exposure and Biological Responses

Propetamphos is considered moderately toxic to birds orst.edu. Acute oral LD50 values for mallards (Anas platyrhynchos) range from 45 mg/kg to nearly 200 mg/kg orst.edu. Dietary LC50 values for mallards range from approximately 700 ppm to greater than 1780 ppm orst.edu. For quail, the LC50 ranges from 138 ppm to 250 ppm orst.edu. Studies have indicated that birds may exhibit a dose-related reduction in food consumption when exposed to contaminated diets epa.govepa.gov. In a study with mallards, severe dose-related reductions in feeding occurred at high dietary levels, resulting in lower actual toxicant consumption epa.govepa.gov. Bobwhite quail (Colinus virginianus) have shown greater sensitivity in dietary studies compared to mallards, with an LC50 of 258 ppm epa.govepa.gov. Propetamphos was not found to be a delayed neurotoxic agent in studies with chickens epa.gov.

Table 3: Toxicity of Propetamphos to Birds

| Species | Endpoint | Concentration | Citation |

| Mallard | Acute Oral LD50 | 45 - 200 mg/kg | orst.edu |

| Mallard | Dietary LC50 | 700 - >1780 ppm | orst.edu |

| Quail | Dietary LC50 | 138 - 250 ppm | orst.edu |

| Bobwhite Quail | Dietary LC50 | 258 ppm | epa.govepa.gov |

Terrestrial Non-Arthropod Organism Interactions

Limited data is currently available regarding the effects of propetamphos on terrestrial non-arthropod organisms orst.edu. While birds and mammals around dwellings could potentially be exposed by consuming contaminated vegetation or insects, a complete hazard assessment for these organisms requires more information on application rates and the behavior of the pesticide after application epa.govepa.gov.

Impact on Indigenous Microbial Populations in Soil and Water

Organophosphate pesticides, including propetamphos, can affect the activity and population of beneficial microbial communities in soil and water researchgate.netcore.ac.uk. Studies have shown that propetamphos can have a toxic effect on sediment microbial communities researchgate.netnih.gov. The toxic effect on sediment microbial communities was significantly greater for a commercial formulation of propetamphos compared to the technical grade, based on EC50 and EC10 values researchgate.netnih.gov. For the commercial formulation, the EC50 was 21 µg/g and the EC10 was 0.3 µg/g, while for the technical grade, the EC50 was 236 µg/g and the EC10 was 54 µg/g researchgate.netnih.gov. This highlights the importance of considering pesticide formulations in ecotoxicological testing researchgate.netnih.gov. Organic phosphorus pesticides generally undergo microbial degradation in soil and water environments researchgate.net. However, the combined toxicity effect of propetamphos with other pollutants like zinc and lead can be more than additive, further impacting microbial communities cabidigitallibrary.org.

Table 4: Toxicity of Propetamphos to Sediment Microbial Communities

| Formulation | Endpoint | Concentration (µg/g) | Citation |

| Commercial | EC50 | 21 | researchgate.netnih.gov |

| Commercial | EC10 | 0.3 | researchgate.netnih.gov |

| Technical Grade | EC50 | 236 | researchgate.netnih.gov |

| Technical Grade | EC10 | 54 | researchgate.netnih.gov |

Mechanisms of Resistance Development in Arthropod Populations

Biochemical Resistance Mechanisms

Biochemical mechanisms are among the most common ways arthropods develop resistance to organophosphates like propetamphos (B1679636). These mechanisms typically involve increased activity or altered forms of enzymes that metabolize or sequester the insecticide, or modifications to the insecticide's target site.

Elevated esterase activity is a well-documented mechanism contributing to organophosphate resistance in various arthropod species, including ticks and house flies. These enzymes can detoxify organophosphates by hydrolyzing ester bonds within the insecticide molecule before it reaches the target site, acetylcholinesterase. Studies on resistant tick strains, such as Rhipicephalus bursa and Rhipicephalus microplus, have demonstrated significant elevations in esterase activity compared to susceptible strains, correlating with increased resistance levels to propetamphos wikipedia.orgnih.govwikipedia.org. Carboxylesterases, a specific type of esterase, have been particularly implicated in the detoxification of organophosphates in some resistant arthropod populations wikipedia.orgnih.gov. Elevated esterase activity has also been associated with resistance in insects like Aedes aegypti exposed to organophosphates mcw.edu.

Glutathione-S-Transferases (GSTs) are another group of detoxification enzymes that play a significant role in insecticide resistance, including resistance to organophosphates. GSTs catalyze the conjugation of glutathione (B108866) to the insecticide molecule or its metabolites, making them more water-soluble and easier to excrete. Overexpression or increased activity of GSTs has been observed in propetamphos-resistant arthropod populations, such as certain strains of Rhipicephalus bursa and Lucilia cuprina wikipedia.orgnih.govwikipedia.orgwikipedia.org. Elevated GST activity has been associated with resistance to organophosphorus and pyrethroid insecticides wikipedia.orgnih.gov. These enzymes are known to play a fundamental role in insecticide resistance wikipedia.orgnih.gov.

As organophosphates target acetylcholinesterase (AChE), alterations in the structure or function of this enzyme can lead to reduced binding affinity of the insecticide, thus conferring resistance. This is often referred to as target-site resistance. Studies have indicated that altered acetylcholinesterase is a mechanism of resistance to propetamphos in arthropods like ticks and house flies wikipedia.orguni.lunih.govuni.lu. Point mutations in the gene encoding AChE (Ace) are responsible for these alterations, resulting in an insensitive AChE uni.luwikipedia.orgnih.govnih.govherts.ac.uk. Various mutations in the Ace gene have been identified in resistant populations of different arthropod species, leading to reduced sensitivity to organophosphate and carbamate (B1207046) insecticides wikipedia.orgnih.govnih.govherts.ac.uk.

Cytochrome P450 monooxygenases (P450s or MFOs) are a diverse group of enzymes involved in the oxidative metabolism of a wide range of xenobiotics, including insecticides. Elevated levels or increased activity of P450s can lead to enhanced detoxification of organophosphates like propetamphos. Studies have implicated P450-mediated detoxification in propetamphos resistance in arthropods such as Rhipicephalus bursa and Musca domestica wikipedia.orgwikipedia.orgnih.gov. These enzymes are classified as phase I detoxification enzymes and contribute significantly to insecticide resistance by metabolizing the active compounds nih.gov.

Genetic and Molecular Basis of Resistance Alleles

Insecticide resistance, including resistance to Safrotin, has a genetic basis. Resistance phenotypes are linked to the presence of specific alleles within arthropod populations. These resistance alleles often involve mutations in genes encoding the detoxification enzymes (esterases, GSTs, P450s) or the target site (AChE). For instance, altered AChE sensitivity is caused by point mutations in the Ace gene uni.luwikipedia.orgnih.govnih.govherts.ac.uk. Studies have identified specific mutations in the Ace gene associated with organophosphate resistance in species like Musca domestica and Cimex species wikipedia.orgnih.govnih.govherts.ac.uk. The genetic basis for resistance involving elevated enzyme activity can involve gene amplification or regulatory mutations leading to overexpression of detoxification genes. Research into the genetic and molecular basis of resistance alleles is crucial for understanding the evolution of resistance and developing effective resistance management strategies wikipedia.orgnih.gov.

Cross-Resistance Patterns with Other Insecticide Classes (e.g., Pyrethroids)

Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, even if the second insecticide has not been used against the population. This is often observed when different insecticides share common resistance mechanisms, such as broad-spectrum detoxification enzymes. Cross-resistance between propetamphos (an organophosphate) and other insecticide classes, particularly pyrethroids, has been reported in some arthropod populations, including ticks and house flies wikipedia.orgnih.govwikipedia.org. This can be attributed to the involvement of metabolic enzymes like esterases, GSTs, and P450s in the detoxification of both organophosphates and pyrethroids wikipedia.orgwikipedia.org. However, the extent and pattern of cross-resistance can vary depending on the specific arthropod species, population history, and the primary resistance mechanisms involved nih.gov. While metabolic resistance can lead to cross-resistance between OPs and pyrethroids, target-site resistance mechanisms for these two classes (AChE for OPs and voltage-gated sodium channels for pyrethroids) are distinct uni.lunih.govherts.ac.uk.

Population Dynamics and Evolution of Resistance

The development of insecticide resistance in arthropod populations is a significant challenge in pest management. It is a classic example of rapid contemporary evolution driven by strong directional selection pressure from pesticide application. nih.govresearchgate.net When an insecticide like this compound is repeatedly applied, individuals within the pest population that possess pre-existing genetic variations conferring some level of tolerance or resistance are more likely to survive. fgv.com.au These survivors reproduce, passing on their resistance alleles to their offspring. fgv.com.au Over generations, the frequency of these resistance alleles increases in the population, leading to a decline in the insecticide's effectiveness against the pest. fgv.com.au

Population dynamics play a crucial role in the evolution and spread of resistance. Factors such as reproduction rate, migration, and the availability of susceptible individuals influence how quickly resistance develops and disseminates within and between populations. fgv.com.aunih.gov Arthropod species with high reproductive rates and short generation times tend to evolve resistance more rapidly. fgv.com.au Gene flow through immigration of susceptible individuals can dilute the frequency of resistance alleles, potentially slowing down the evolutionary process. nih.govberkeley.edu Conversely, emigration of resistant individuals from a treated area can facilitate the spatial spread of resistance to new locations. nih.gov

The evolutionary history and ecological context of arthropod populations can also pre-dispose them to developing resistance. nih.gov For instance, generalist species that feed on a wide variety of host plants may already possess a broader array of detoxification enzymes to handle plant secondary metabolites. nih.gov This pre-adaptation can facilitate the rapid evolution of metabolic resistance to insecticides like organophosphates, which are often detoxified by similar enzymatic pathways. nih.govpesticidestewardship.org Research suggests that adaptation to novel host plants can also lead to increased pesticide resistance. nih.gov

Resistance mechanisms to organophosphate insecticides, including propetamphos, primarily involve target-site insensitivity (mutations in the AChE enzyme reducing the insecticide's binding affinity) and metabolic resistance (increased activity or altered forms of enzymes like esterases, glutathione-S-transferases, and cytochrome P450 monooxygenases that detoxify the insecticide). pesticidestewardship.orgresearchgate.net Behavioral resistance, such as avoidance of treated surfaces, can also contribute to survival. pesticidestewardship.org The presence and prevalence of these mechanisms within a population are shaped by the selection pressure exerted by the insecticide and the underlying genetic variation.

Detailed research findings on this compound resistance in specific arthropod populations illustrate these dynamics. While specific comprehensive datasets on the population dynamics of this compound resistance across various arthropods were not extensively detailed in the immediate search results, studies on organophosphate resistance in general pest species provide valuable insights. For example, studies on bed bugs have investigated the efficacy of organophosphorus insecticides, including this compound, and have examined enzyme activities related to resistance mechanisms such as esterases, glutathione-S-transferases, and acetylcholinesterase. researchgate.net Variations in enzyme activities observed in resistant populations highlight the metabolic component of resistance. researchgate.net

The sustainability of resistance within a population can also be influenced by fitness costs associated with resistance mechanisms. mdpi.com In the absence of insecticide pressure, resistant individuals may be at a disadvantage compared to susceptible individuals if the resistance mechanism imposes a metabolic burden or affects other biological functions. mdpi.com This can lead to a decrease in the frequency of resistance alleles over time if selection pressure is removed or reduced, influencing population dynamics and the persistence of resistance. mdpi.com

Understanding the interplay between population dynamics, genetic variation, selection pressure, and the evolution of resistance mechanisms is crucial for developing sustainable pest management strategies. researchgate.netberkeley.edu

Analytical Methodologies for Propetamphos Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and initial quantification of propetamphos (B1679636) from complex sample matrices. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been applied.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a widely used technique for the analysis of propetamphos, leveraging its volatility. Various selective detectors enhance the specificity and sensitivity of GC methods for organophosphate compounds.

Another selective detector used for organophosphate analysis, including propetamphos or its metabolites, is the flame photometric detector (FPD) tandfonline.com. GC-FPD has been employed for the analysis of a propetamphos metabolite in urine samples tandfonline.comnih.gov. A method using GC-FPD for a propetamphos metabolite involved azeotropic distillation of urine with acetonitrile (B52724), followed by derivatization with pentafluorobenzyl bromide tandfonline.com. This method demonstrated linearity with a least squares regression coefficient greater than 0.99 over a concentration range of 0–6400 nmol/L and a detection limit of 250 nmol/L (signal:noise ratio of 3) tandfonline.com.

The nitrogen-phosphorus detector (NPD) is also suitable for the detection of organophosphorus pesticides like propetamphos tandfonline.com. Temperature-programmed capillary gas chromatography with NPD has been used for the quantification of propetamphos in water and sewage samples following solid phase extraction tandfonline.com.

For determining the content of propetamphos in technical and formulated products, gas chromatography with a flame ionization detector (FID) using an internal standard technique has been employed ppqs.gov.in. This method specifies GC conditions including a Chromosorb 80/100 DCMS column, with specific gas flow rates for nitrogen, hydrogen, and air, and defined injector, detector, and oven temperatures ppqs.gov.in.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is also considered a suitable technique for the analysis of propetamphos, particularly for analytes that may not be sufficiently volatile or are thermally labile for GC sielc.comscientificlabs.iesigmaaldrich.com. A reverse phase (RP) HPLC method for propetamphos has been described using a mobile phase consisting of acetonitrile, water, and phosphoric acid sielc.com. For applications coupled with Mass Spectrometry (MS), phosphoric acid can be replaced with formic acid to ensure compatibility sielc.com. This type of method is applicable for analytical purposes and can be scaled for preparative separation, such as isolating impurities sielc.com. HPLC analysis was also utilized in the characterization of a synthesized metabolite of propetamphos tandfonline.com.

Mass Spectrometry (MS) for Confirmation and Metabolite Identification

Mass spectrometry is a powerful tool for the confirmation of propetamphos identity and the identification and quantification of its metabolites. GC is frequently coupled with MS (GC-MS) for the analysis of propetamphos residues.

GC coupled with a Mass Selective Detector (GC/MSD) has been used to analyze propetamphos residue in various food commodities after appropriate sample preparation epa.gov. This hyphenated technique provides high selectivity and sensitivity, allowing for the identification of the analyte based on its characteristic mass spectrum in addition to its retention time epa.govpsu.edu.

Mass spectrometry, including both electron impact (EI) and negative ion chemical ionization (NICI) modes, has been used in conjunction with GC for the analysis of a propetamphos metabolite, methylethylphosphoramidothioate (MEPT), in urine tandfonline.com. Solid probe mass spectrometry (EI+) was also used to confirm the structure of the putative metabolite tandfonline.com.

A validated human biomonitoring method for urinary MEPT utilizes GC-MS jst.go.jpresearchgate.net. This method involves derivatization of the analyte with pentafluorobenzyl bromide before GC-MS analysis jst.go.jpresearchgate.net. Dibutyl phosphate (B84403) was used as an internal standard jst.go.jpresearchgate.net. The limit of detection (LOD) for this GC-MS method for urinary MEPT was established at 10 μg/L jst.go.jpresearchgate.net.

GC-MS has also been applied for the determination of propetamphos and diazinon (B1670403) residues in sheep's wool, providing better specificity and selectivity compared to GC detection alone and often simplifying sample clean-up procedures psu.edu. Selected ions (e.g., 138, 194, and 236 a.m.u. for propetamphos) are monitored in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity psu.edu.

Sample Preparation Protocols for Diverse Environmental and Biological Matrices

Effective sample preparation is critical for isolating propetamphos and its metabolites from complex matrices and for removing potential interferences before chromatographic and mass spectrometric analysis. Protocols vary significantly depending on the sample type.

For air sampling, propetamphos is collected by drawing known volumes of air through glass fiber filters (GFFs), followed by extraction with toluene (B28343) osha.gov.

Analysis of propetamphos in water and sewage has utilized solid phase extraction (SPE) with C-18 Bond Elut cartridges tandfonline.com. The method involves eluting the retained analytes with ether and subsequently changing the solvent to hexane (B92381) for GC-NPD analysis tandfonline.com. Recoveries from water were between 98–102%, while recoveries from activated sludge biomass were close to 100% tandfonline.com.

In food commodities, sample preparation depends on the matrix type epa.gov. Non-liquid food commodities are typically homogenized with an extraction solvent (acetonitrile or acetone), followed by filtration, centrifugation, and dehydration before GC/MSD analysis epa.gov. Liquid food commodities can be adsorbed directly onto an Extrelut column and eluted with hexane epa.gov.

Biological matrices such as urine require specific preparation protocols for the analysis of propetamphos and its metabolites. A method for a propetamphos metabolite in urine involves azeotropic distillation with acetonitrile, followed by derivatization tandfonline.com. Another method for urinary MEPT analysis by GC-MS includes acid hydrolysis, extraction with a mixture of diethyl ether and acetonitrile, and derivatization with pentafluorobenzyl bromide jst.go.jpresearchgate.net. This method involves adding sodium chloride and hydrochloric acid during the extraction step jst.go.jp.

For solid biological matrices like sheep's wool, a simple extraction procedure using sonication with petroleum spirit has been developed for the determination of propetamphos residues by GC-MS psu.edu. This method reported recoveries between 184-195 mg/kg for propetamphos psu.edu.

General sample preparation techniques applicable to food, environmental, and biological samples include solid-phase extraction (SPE), liquid-liquid extraction (LLE), salting-out, derivatization, filtration, and centrifugation chromatographyonline.com. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a common approach for pesticide residue analysis in various matrices, including those containing organophosphates like propetamphos, often involving extraction with acetonitrile and clean-up steps using dispersive SPE (dSPE) with sorbents like PSA, C18, and GCB researchgate.net.

Method Validation and Inter-Laboratory Comparability Studies

Method validation is essential to ensure the reliability and accuracy of analytical procedures for propetamphos. Validation parameters typically include detection limits, linearity, accuracy, precision, and recovery rates.

The OSHA method for air sampling of propetamphos by GC-ECD is described as a partially validated method osha.gov.

Validation of a GC/MSD method for propetamphos residue in food commodities involved fortifying untreated samples at concentrations of 0.1 and 0.3 ppm epa.gov. Recoveries for various commodities fell within the range of 70-120% epa.gov.

For the GC-FPD method analyzing a propetamphos metabolite in urine, validation studies assessed linearity, detection limit, and precision tandfonline.com. The method showed linearity over 0–6400 nmol/L with a detection limit of 250 nmol/L tandfonline.com. Repeated analysis of quality control material demonstrated intra-assay coefficients of variation (CV) of 6% (n=10) and inter-assay CV of 20% (n=7) tandfonline.com.

Validation of a GC-MS method for urinary MEPT included assessing calibration curves, limit of detection, accuracy, precision, and recovery rates jst.go.jpresearchgate.net. Calibration curves showed coefficients of determination ≥ 0.98 over the range of 10 to 1,000 μg/L jst.go.jpresearchgate.net. The LOD was 10 μg/L jst.go.jpresearchgate.net. Within-run accuracies ranged from 98.7–112.6% and precisions from 17.5–19.4% jst.go.jpresearchgate.net. Between-run accuracies ranged from 84.5–89.5% and precisions from 10.4–18.1% jst.go.jpresearchgate.net. Recovery rates from spiked urine samples were 106.4% at 10 μg/L and 85.5% at 100 μg/L jst.go.jpresearchgate.net. Stability of the prepared samples was also evaluated jst.go.jp.

A routine analytical method for propetamphos in sheep tissues using liquid-liquid extraction and GC-ECD was noted to have limits of detection and quantification of 10 µg/kg and 25 µg/kg, respectively, but had not been validated according to specific European Community rules europa.eu.

Metabolic Pathways and Biotransformation in Environmental and Biological Systems

Identification and Characterization of Primary Metabolites

In mammals, specifically rats, propetamphos (B1679636) is rapidly and extensively metabolized and primarily excreted through urine and exhaled air nih.govchemicalbook.comagropages.comosti.gov. The major metabolic pathways involve detoxification through hydrolysis and oxidation nih.govchemicalbook.com. Hydrolytic reactions target the phosphorus and carboxylic ester bonds nih.govchemicalbook.com. Oxidative processes can lead to the formation of carbon dioxide as a major excretion product, particularly at lower doses nih.govosti.gov. Activation by oxidative desulfuration also occurs chemicalbook.com.

Studies have identified several metabolites in the urine of rats, including propetamphos oxon, desisopropyl propetamphos, isopropyl acetoacetate (B1235776), and acetic acid osti.gov. Desisopropyl propetamphos has also been found as a significant residue in some tissues of sheep following topical application europa.eu. Isopropyl acetoacetate is considered an intermediate degradation product that can further break down into simpler compounds like isopropanol, acetone, and carbon dioxide epa.gov.

In insects, such as the housefly, the primary metabolic route for propetamphos differs from that in mammals, with glutathione (B108866) conjugation being a significant pathway chemicalbook.comacs.org. Phosphorotriesterase and mixed-function oxidase-catalyzed hydrolysis also contribute to the degradation in insects and cockroaches, producing hydrolysis products like O-methyl ethylphosphoramidothioic acid, isopropyl acetoacetate, and acetoacetic acid acs.org. Oxidative desulfuration has also been observed in housefly homogenates acs.org.

A human metabolite formed by the hydrolytic cleavage of the enol-vinyl–phosphate (B84403) bond has been identified in the urine of exposed workers tandfonline.com.

Relevant Metabolites and Compounds

| Compound Name | PubChem CID |

| Propetamphos (Safrotin) | 5372405 |

| Dichlorvos (component) | 3039 |

| Propetamphos oxon | Not readily available in search results |

| Desisopropyl propetamphos | Not readily available in search results |

| Isopropyl acetoacetate | Not readily available in search results |

| Acetic acid | 176 |

| O-methyl ethylphosphoramidothioic acid | Not readily available in search results |

| Acetoacetic acid | 165 |

| S-3-(isopropylcrotonyl)glutathione | Not readily available in search results |

| (S)-3-[[[[(ethylamino)methoxy]phosphino]-thioyl]oxy]butanoic acid, 1-methylethyl ester, glutathione | Not readily available in search results |

Enzymatic Biotransformation Processes in Insects and Environmental Microorganisms

Enzymatic processes play a crucial role in the biotransformation of propetamphos in both insects and environmental microorganisms. In insects, enzymes such as glutathione S-transferases are involved in the conjugation of propetamphos, leading to detoxification chemicalbook.comacs.orgbiotech-asia.org. Esterases, including phosphorotriesterases, and mixed-function oxidases also catalyze hydrolysis and oxidation reactions neptjournal.comacs.org. Insect resistance to organophosphate pesticides like propetamphos can be linked to an increased capacity for metabolism, potentially due to modified or increased production of detoxification enzymes biotech-asia.org.

In environmental microorganisms, enzymatic biodegradation is a key process in the degradation of propetamphos in various matrices, including soil and sediment researchgate.netresearchgate.net. While specific enzymatic pathways in environmental microorganisms for propetamphos are not extensively detailed in the provided results, the rate of biodegradation in sediment is dependent on microbial activity and nutrient levels researchgate.netresearchgate.net. Microorganisms in sediments are capable of degrading propetamphos under both aerobic and anaerobic conditions, albeit at different rates researchgate.netresearchgate.net.

Degradation in Sediments Under Aerobic and Anaerobic Conditions

Propetamphos undergoes biodegradation in sediments under both aerobic and anaerobic conditions. Studies have shown that the rate of propetamphos biodegradation in sediments is dependent on factors such as microbial activity and nutrient availability researchgate.netresearchgate.net.

Research indicates that propetamphos is degraded more rapidly in sediments under aerobic conditions compared to anaerobic conditions researchgate.netresearchgate.net. Specifically, the half-life in sediments under aerobic conditions was reported as 15 days, while under anaerobic conditions, it was 19 days researchgate.netresearchgate.net.

The sorption of propetamphos onto sediment particles can influence its degradation. Rapid loss of residues in the initial stages of application to water/sediment mixtures has been attributed to adsorption onto sediment particles nih.gov. The level of sorbed propetamphos can be higher for commercial formulations compared to the technical grade material researchgate.netresearchgate.net.

While aerobic degradation is often considered more energetically favorable, certain compounds recalcitrant under aerobic conditions can be biodegraded anaerobically researchgate.net. The presence of an unsaturated bond in the structure of esters, similar to a feature in propetamphos, has been shown to increase their biodegradability under anaerobic conditions in marine sediment researchgate.net.

Interactive Data Table: Sediment Degradation Half-lives

| Condition | Half-life (days) | Source |

| Aerobic | 15 | researchgate.netresearchgate.net |

| Anaerobic | 19 | researchgate.netresearchgate.net |

It is important to note that while biodegradation occurs under both conditions, the rate is influenced by the presence or absence of oxygen.

Genotoxicity and Mutagenicity Studies in Non Human Model Organisms

In Vitro Assays for DNA Damage Potential

In vitro assays are utilized to assess the direct potential of a substance to cause DNA damage or mutations in isolated cells or cell lines. Studies on propetamphos (B1679636) have included several such assays. An in vitro assay for gene mutation using Salmonella typhimurium strains (Ames test) with and without metabolic activation yielded negative results for propetamphos. europa.eu Propetamphos also showed negative results in an in vitro assay for mitotic chromosome non-disjunction and an in vitro assay for gene mutation in Saccharomyces cerevisiae, both with and without metabolic activation. europa.eu Further in vitro testing included an assay for gene mutation in mammalian cells using mouse lymphoma L5178Y cells at the HPRT locus, which was negative with and without metabolic activation. europa.eu An in vitro unscheduled DNA synthesis (UDS) assay in primary rat hepatocytes and an in vitro sister chromatid exchange assay in Chinese hamster ovary (CHO) cells, both conducted with and without metabolic activation, also produced negative outcomes. europa.eu

Based on these in vitro studies, propetamphos generally appears not to induce gene mutations, chromosome non-disjunction, unscheduled DNA synthesis, or sister chromatid exchange in the tested systems. europa.eu

Table 1: Summary of In Vitro Genotoxicity Assays for Propetamphos

| Assay Type | Test System | Metabolic Activation | Result | Citation |

| Gene Mutation (Ames test) | Salmonella typhimurium (TA 98, TA 100, TA 1535, TA 1537, TA 1538) | +/- | Negative | europa.eu |

| Mitotic Chromosome Non-disjunction | Saccharomyces cerevisiae | +/- | Negative | europa.eu |

| Gene Mutation | Saccharomyces cerevisiae | +/- | Negative | europa.eu |

| Gene Mutation | Mouse lymphoma L5178Y cells (HPRT locus) | +/- | Negative | europa.eu |

| Unscheduled DNA Synthesis (UDS) | Primary rat hepatocytes | - | Negative | europa.eu |

| Sister Chromatid Exchange | Chinese hamster ovary (CHO) cells | +/- | Negative | europa.eu |

In Vivo Mutagenicity Testing in Drosophila melanogaster

Drosophila melanogaster, the fruit fly, is a widely used model organism for in vivo mutagenicity testing due to its well-characterized genetics and sensitivity to various mutagens. Studies involving Drosophila have been conducted to assess the potential of propetamphos to cause chromosome damage. In studies using the fruit fly Drosophila, propetamphos did not cause chromosome damage. orst.edu The somatic mutation and recombination test (SMART) in Drosophila melanogaster is a system that can detect mutagenic and recombinogenic activity of chemicals by observing mosaic spots on the wings of exposed flies. capes.gov.br While the search results indicate that propetamphos did not cause chromosome damage in Drosophila studies orst.edu, specific details regarding the type of Drosophila test used (e.g., SMART, sex-linked recessive lethal test) and the findings were not extensively detailed in the provided snippets.

Chromosomal Aberration and Micronucleus Assays in Rodent Models

Chromosomal aberration and micronucleus assays in rodent models are standard in vivo tests to evaluate the potential of a substance to induce structural and numerical chromosome damage. gentronix.co.ukmetasystems-international.comcriver.com Chromosomal aberrations include changes in chromosome structure or number, while micronuclei are small extranuclear bodies containing excluded chromosome fragments or whole chromosomes. gentronix.co.ukcriver.comgeneticsmr.org

Studies have investigated the effects of propetamphos in rodents using these assays. An in vivo micronucleus test in mice and an in vivo cytogenetics assay in bone marrow of rats were conducted. europa.eu The micronucleus test in mice involved oral administration of propetamphos. europa.eu The cytogenetics assay in rats involved an intraperitoneal dose. europa.eu Both of these studies yielded negative results, indicating that propetamphos did not induce micronuclei in mice or chromosomal aberrations in rat bone marrow under the conditions tested. europa.eu

However, another source suggests that while Drosophila studies showed no chromosome damage, high levels of propetamphos caused some mild chromosome damage in mouse tissue. orst.edu This suggests a potential for clastogenic effects (inducing chromosome breakage) at higher exposure levels in mammals, although the specific assay (chromosomal aberration or micronucleus) and the extent of damage were described as "mild". orst.edu

Table 2: Summary of In Vivo Chromosomal Damage Assays for Propetamphos in Rodents

| Assay Type | Species | Tissue/Cells Tested | Route of Administration | Result | Citation |

| Micronucleus Test | Mice | Not specified | Oral | Negative | europa.eu |

| Cytogenetics Assay | Rats | Bone marrow | Intraperitoneal | Negative | europa.eu |

| Chromosome Damage (Mild) | Mouse | Tissue | Not specified | Positive (at high levels) | orst.edu |

Sperm Morphology Assays in Experimental Animals

Sperm morphology assays are used to evaluate the shape and structure of sperm cells, as abnormalities can be indicative of damage to the male reproductive system, including potential genetic damage to germ cells. researchgate.netcabidigitallibrary.orgclinicaltheriogenology.net

Studies in male albino rats treated with propetamphos orally have included the evaluation of sperm morphology. One study reported that at a certain dose (0.75 mg/kg/day), propetamphos significantly increased sperm morphological abnormalities in rats. researchgate.net This finding suggests that propetamphos may have adverse effects on sperm development and morphology in experimental animals at certain exposure levels. researchgate.net

Table 3: Summary of Sperm Morphology Findings in Experimental Animals Exposed to Propetamphos

| Species | Endpoint Measured | Finding | Citation |

| Albino Rats | Sperm morphological abnormalities | Significantly increased abnormalities | researchgate.net |

Research Gaps and Future Directions in Propetamphos Studies

Development of Next-Generation Formulations with Improved Environmental Profiles

Studies comparing the environmental behavior of technical-grade active ingredients versus commercial formulations highlight the importance of evaluating the full product, as inert ingredients can significantly influence a pesticide's fate and toxicity in the environment researchgate.net. For instance, a study on propetamphos (B1679636) found that a commercial formulation was considerably more toxic to microbial flora in sediments than the technical grade propetamphos alone researchgate.net. Future research is needed to develop formulations that minimize the environmental persistence and non-target effects associated with both the active ingredient and co-formulants.

Novel Strategies for Managing Insecticide Resistance

Insecticide resistance poses a significant challenge to the effective control of pest populations, and propetamphos is no exception. Resistance to propetamphos has been observed in various pests, including ticks and houseflies researchgate.netnih.gov. Studies have identified multiple mechanisms contributing to propetamphos resistance, such as elevated levels of detoxification enzymes like esterases, glutathione (B108866) S-transferases (GSTs), and mixed-function oxidases (MFOs), as well as alterations in acetylcholinesterase, the target site of organophosphates researchgate.netnih.gov. For example, a study on Rhipicephalus bursa ticks found a resistance ratio based on LC50 of approximately 103-fold in the most resistant strain, linked to these biochemical mechanisms researchgate.netnih.gov.

Future research and resistance management strategies for propetamphos involve implementing integrated approaches. These include the judicious use of insecticides, rotation or alternation of insecticides with different modes of action, and the use of mixtures irac-online.orgirac-online.org. Combining synthetic insecticides with biopesticides, such as entomopathogenic fungi, is another promising strategy being explored to manage resistance and enhance control researchgate.netnih.govunl.edupnas.org.

Synergistic Interactions with Other Pest Management Tools

Exploring synergistic interactions between propetamphos and other pest management tools offers avenues for improving efficacy and potentially overcoming resistance. Research has demonstrated synergistic effects when propetamphos is used in combination with entomopathogenic fungi, such as Metarhizium anisopliae, against pests like German cockroaches (Blattella germanica) and houseflies (Musca domestica) researchgate.netnih.govunl.edu. For instance, studies showed significantly higher mortality in cockroaches and houseflies treated with combinations of propetamphos and M. anisopliae compared to either treatment alone researchgate.netnih.govunl.edu. In one bioassay, a synergistic effect was specifically observed for propetamphos when combined with M. anisopliae at multiple insecticide concentrations nih.govunl.edu.